molecular formula C7H15Cl2FN2 B13557388 rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride

Cat. No.: B13557388
M. Wt: 217.11 g/mol
InChI Key: WIEAKNONUAOLGJ-OGVLQWNXSA-N
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Description

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: This compound can be used as a tool to study the function of specific receptors or enzymes in biological systems.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one
  • rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol

Uniqueness

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride is unique due to the presence of the fluorine atom and the specific stereochemistry of the bicyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H15Cl2FN2

Molecular Weight

217.11 g/mol

IUPAC Name

(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

InChI

InChI=1S/C7H13FN2.2ClH/c8-7-5(9)3-4-1-2-6(7)10-4;;/h4-7,10H,1-3,9H2;2*1H/t4-,5+,6+,7-;;/m0../s1

InChI Key

WIEAKNONUAOLGJ-OGVLQWNXSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H](C[C@H]1N2)N)F.Cl.Cl

Canonical SMILES

C1CC2C(C(CC1N2)N)F.Cl.Cl

Origin of Product

United States

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